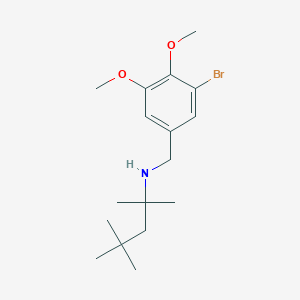![molecular formula C21H24Cl2N2O B12482759 N-[4-(benzyloxy)-3,5-dichlorobenzyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12482759.png)
N-[4-(benzyloxy)-3,5-dichlorobenzyl]-1-azabicyclo[2.2.2]octan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzyloxy group, dichlorophenyl moiety, and an azabicyclo[2.2.2]octane framework, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps, starting with the preparation of the benzyloxy-3,5-dichlorophenyl precursor. This precursor is then reacted with a suitable azabicyclo[2.2.2]octane derivative under controlled conditions. Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or dichlorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can be compared with other similar compounds, such as:
- N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-ol
- N-{[4-(benzyloxy)-3,5-dichlorophenyl]methyl}-1-azabicyclo[2.2.2]octan-3-carboxylic acid
These compounds share structural similarities but differ in functional groups, leading to variations in their chemical reactivity and biological activity The presence of the azabicyclo[22
Properties
Molecular Formula |
C21H24Cl2N2O |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[(3,5-dichloro-4-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C21H24Cl2N2O/c22-18-10-16(12-24-20-13-25-8-6-17(20)7-9-25)11-19(23)21(18)26-14-15-4-2-1-3-5-15/h1-5,10-11,17,20,24H,6-9,12-14H2 |
InChI Key |
ZSIQMZORZSPEAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)NCC3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482684.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B12482699.png)
![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)
![Potassium {4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}(pentanoyl)azanide](/img/structure/B12482716.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12482717.png)

![N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B12482730.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12482735.png)
![2-{[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone](/img/structure/B12482736.png)
![Propyl 2-chloro-5-[5-(2,2-dicyanoethenyl)furan-2-yl]benzoate](/img/structure/B12482740.png)
![2-[(E)-(4'-chlorobiphenyl-4-yl)diazenyl]-1-methyl-1H-pyrrole](/img/structure/B12482742.png)
![3-hydroxy-7,7-dimethyl-4-(4-nitrophenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12482746.png)
